

Application Notes and Protocols for Byakangelicol Sample Preparation and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol is a furanocoumarin found in various plants of the Angelica genus, notably Angelica dahurica. It has garnered significant interest for its diverse biological activities, including its anti-inflammatory properties. These notes provide detailed protocols for the extraction, purification, and quantification of **Byakangelicol**, as well as an overview of its mechanism of action.

Chemical Properties of Byakangelicol:

Property	Value
Molecular Formula	C17H16O6[1]
Molecular Weight	316.31 g/mol [1]
Melting Point	106°C[1]
Solubility	Soluble in chloroform, methanol, and pyridine[1].
Storage	Store as a powder at -20°C in an inert atmosphere. In solvent, store at -80°C.[2]



Experimental Protocols Extraction of Byakangelicol from Angelica dahurica

This section details three effective methods for extracting **Byakangelicol** from dried Angelica dahurica root powder.

Protocol 2.1.1: Ultrasonic-Assisted Methanol Extraction

This method utilizes ultrasonication to enhance extraction efficiency with a common organic solvent.

- Preparation: Grind dried Angelica dahurica roots into a fine powder.
- Extraction:
 - Place 0.2 g of the powdered root into a 100 mL conical flask.
 - Add 25 mL of methanol.
 - Sonicate the mixture for 60 minutes at room temperature.
 - Allow the mixture to cool to room temperature.
 - Compensate for any solvent loss by adding methanol back to the original volume.
- Filtration: Filter the extract through a 0.22 μm membrane to remove particulate matter. The resulting filtrate is the crude methanolic extract.

Protocol 2.1.2: Ionic Liquid-Based Extraction

This protocol employs an ionic liquid for efficient extraction, with optimized conditions for high yield.

- Preparation: Grind dried Angelica dahurica roots into a fine powder.
- Extraction:



- Combine the powdered root with the ionic liquid [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1 (v/w).
- Heat the mixture to 60°C.
- Agitate the mixture for 180 minutes.
- Back-Extraction: To recover Byakangelicol from the ionic liquid, perform a back-extraction with 0.01 N HCI.

Protocol 2.1.3: Deep Eutectic Solvent (DES) Extraction

This environmentally friendly method uses a deep eutectic solvent for extraction.

- · Preparation:
 - Prepare the DES by mixing choline chloride, citric acid, and water at a molar ratio of 1:1:2.
 - Grind dried Angelica dahurica roots into a fine powder.
- Extraction:
 - Combine the powdered root with the DES.
 - Perform ultrasonic-assisted extraction at a temperature of 50°C.

Table 1: Comparison of Byakangelicol Extraction Methods



Extraction Method	Solvent	Key Parameters	Reported Yield
Ultrasonic-Assisted	Methanol	0.2 g sample, 25 mL solvent, 60 min sonication	Not explicitly quantified, but used for qualitative and quantitative analysis of multiple coumarins.
Ionic Liquid-Based	[Bmim]Tf ₂ N	8:1 solvent/solid ratio, 60°C, 180 min	Up to 99.52%[3][4]
Deep Eutectic Solvent	Choline chloride:citric acid:water (1:1:2)	Ultrasonic assistance, 50°C	High extraction rate for multiple coumarins.

Purification of Byakangelicol from Crude Extract

This protocol describes a general column chromatography procedure for the purification of **Byakangelicol** from the crude methanolic extract obtained in Protocol 2.1.1.

- Preparation of the Column:
 - Use a glass column packed with silica gel as the stationary phase.
 - Wet the silica gel with the initial mobile phase (e.g., n-hexane).
- Sample Loading:
 - Concentrate the crude methanolic extract under reduced pressure to obtain a residue.
 - Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
 - Load the dissolved sample onto the top of the silica gel column.
- Elution:
 - Begin elution with a non-polar solvent such as n-hexane.



- Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner.
- Collect fractions of the eluate in separate test tubes.
- Fraction Analysis:
 - Monitor the separation of compounds by thin-layer chromatography (TLC) using a suitable solvent system.
 - Combine the fractions containing pure Byakangelicol.
- Final Purification:
 - Evaporate the solvent from the combined fractions to obtain purified Byakangelicol.
 - The purity can be further assessed by HPLC analysis.

Quantification of Byakangelicol by UPLC-MS/MS

This protocol is for the quantification of **Byakangelicol** in biological matrices, such as rat plasma.

- 2.3.1. Sample Preparation (Protein Precipitation)
- Aliquoting: Pipette 50 μL of the plasma sample into a 1.5 mL polypropylene tube.
- Precipitation: Add 150 μ L of acetonitrile containing the internal standard (IS), fargesin (50 ng/mL).
- Vortexing: Vortex-mix the mixture for 1 minute.
- Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer: Transfer 100 μL of the supernatant to a vial for analysis.
- 2.3.2. UPLC-MS/MS Conditions
- Column: UPLC BEH C18 column.



Mobile Phase: Acetonitrile and 0.1% formic acid in water.

• Flow Rate: 0.4 mL/min.

• Injection Volume: 2 μL.

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: UPLC-MS/MS Method Validation Data for Byakangelicol in Rat Plasma

Parameter	Result
Linearity Range	1–2000 ng/mL[1]
Lower Limit of Quantification (LLOQ)	1 ng/mL[1]
Intra-day Precision	< 11%[1]
Inter-day Precision	< 12%[1]
Accuracy	92.0% – 108.7%[1]
Recovery	> 89.6%[1]
Matrix Effect	85.9% – 98.6%[1]

Visualized Experimental Workflow and Signaling Pathway

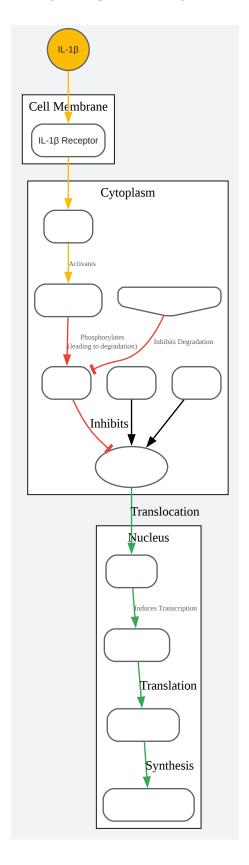
The following diagrams illustrate the experimental workflow for **Byakangelicol** analysis and its known anti-inflammatory signaling pathway.





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Caption: Experimental workflow for **Byakangelicol** analysis.





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